An In-Depth Technical Guide to Thiophen-3-amine Oxalate for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Thiophen-3-amine Oxalate for Researchers and Drug Development Professionals
Abstract
Thiophen-3-amine oxalate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and analytical characterization. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating resource, with in-text citations linked to authoritative sources and detailed experimental protocols.
Introduction: The Strategic Importance of the 3-Aminothiophene Scaffold
The thiophene ring is a privileged scaffold in drug discovery, prized for its bioisosteric relationship with the benzene ring, which allows for favorable interactions with a multitude of biological targets. The introduction of an amine group at the 3-position imbues the ring with a unique reactivity profile, making Thiophen-3-amine a versatile precursor for a diverse array of complex molecular architectures. Its oxalate salt form enhances stability and handling, rendering it a practical and valuable reagent in both academic and industrial settings.[1] This guide will explore the fundamental chemical properties that underpin the utility of Thiophen-3-amine oxalate.
Core Chemical and Physical Properties
Thiophen-3-amine oxalate is an off-white to light brown solid.[2] A comprehensive understanding of its fundamental properties is essential for its effective application in synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₄S | [3][4] |
| Molecular Weight | 189.19 g/mol | [3][4] |
| CAS Number | 861965-63-1 | [3] |
| Appearance | Off-white to light brown solid | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [5] |
Synthesis of Thiophen-3-amine Oxalate: A Methodological Deep Dive
The synthesis of Thiophen-3-amine oxalate involves the preparation of the free base, 3-aminothiophene, followed by its conversion to the oxalate salt. Several synthetic routes to 3-aminothiophenes have been reported, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.
Synthesis of 3-Aminothiophene: Common Strategies
3.1.1. From 3-Bromothiophene
A common and reliable method for the synthesis of 3-aminothiophene involves the amination of 3-bromothiophene. This transformation can be achieved through various catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination.
-
Causality of Experimental Choices: The use of a palladium catalyst in combination with a suitable phosphine ligand is crucial for facilitating the carbon-nitrogen bond formation. The choice of base is also critical; a non-nucleophilic base like sodium tert-butoxide is often employed to prevent competing side reactions. The reaction is typically carried out in an inert solvent like toluene or dioxane to avoid oxidation of the catalyst and reactants.
3.1.2. The Gewald Reaction
While the Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, modifications of this approach can also provide access to 3-aminothiophene derivatives.[6][7] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base.[7]
-
Self-Validating System: The reaction proceeds through a series of well-established steps, including a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[7] The formation of the thiophene ring is driven by the thermodynamic stability of the aromatic system.
Conversion to the Oxalate Salt: A Step-by-Step Protocol
The conversion of the volatile and potentially unstable 3-aminothiophene free base to its oxalate salt significantly improves its handling and storage properties.
Experimental Protocol:
-
Dissolution: Dissolve the crude 3-aminothiophene in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of oxalic acid in the same solvent to the 3-aminothiophene solution with stirring.
-
Precipitation: The Thiophen-3-amine oxalate salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration.
-
Purification: Wash the collected solid with cold solvent to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified salt under vacuum.
-
Expertise & Experience: The choice of solvent is important to ensure good solubility of the reactants and poor solubility of the product, thereby maximizing the yield of the precipitated salt. Slow addition of the oxalic acid solution is recommended to promote the formation of well-defined crystals.
Spectroscopic and Analytical Characterization
A thorough characterization of Thiophen-3-amine oxalate is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Thiophen-3-amine oxalate.
¹H NMR (DMSO-d₆):
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The aromatic protons on the thiophene ring are expected to appear in the region of δ 6.0-7.5 ppm. The specific chemical shifts and coupling constants will be influenced by the electron-donating effect of the amine group.
-
The protons of the ammonium group (NH₃⁺) will likely appear as a broad singlet, with a chemical shift that can be concentration and temperature-dependent.
-
The protons of the oxalate counter-ion are generally not observed in the ¹H NMR spectrum.
¹³C NMR (DMSO-d₆):
-
The carbon atoms of the thiophene ring will resonate in the aromatic region of the spectrum (typically δ 100-140 ppm). The carbon atom attached to the ammonium group (C3) will be significantly shielded compared to the other ring carbons.
-
The carbonyl carbons of the oxalate anion will appear at a downfield chemical shift, typically in the range of δ 160-170 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching vibrations of the ammonium group |
| 3100-3000 | C-H stretching vibrations of the aromatic ring |
| 1700-1600 | C=O stretching vibrations of the oxalate carboxyl groups |
| ~1600 | N-H bending vibrations of the ammonium group |
| ~1400-1000 | C-N and C-S stretching vibrations, and ring vibrations |
-
Authoritative Grounding: The presence of a strong, broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations in an ammonium salt. The strong absorption in the 1700-1600 cm⁻¹ range is indicative of the carboxylate groups of the oxalate counter-ion.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the primary ion observed would be that of the protonated 3-aminothiophene free base.
-
Expected Fragmentation: The fragmentation of the 3-aminothiophene cation would likely involve the loss of small neutral molecules such as HCN or H₂S, as well as cleavage of the thiophene ring.
Analytical Purity Assessment: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for determining the purity of Thiophen-3-amine oxalate.
Experimental Protocol:
-
Column: A reverse-phase C18 column is typically suitable for the separation of polar aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and a polar organic solvent like acetonitrile or methanol is recommended.
-
Detection: UV detection at a wavelength where the thiophene ring exhibits strong absorbance (e.g., around 230-260 nm) is appropriate.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Reactivity Profile: A Gateway to Molecular Diversity
The reactivity of Thiophen-3-amine oxalate is dominated by the nucleophilic character of the 3-aminothiophene moiety.
Electrophilic Aromatic Substitution
The amine group is a strong activating group, directing electrophilic substitution to the ortho and para positions (C2 and C4 of the thiophene ring).
Caption: Electrophilic aromatic substitution on 3-aminothiophene.
-
Causality of Experimental Choices: Reactions such as halogenation, nitration, and acylation can be carried out under relatively mild conditions due to the activated nature of the thiophene ring.
Reactions of the Amine Group
The primary amine group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, providing access to a vast array of derivatives.
5.2.1. Acylation
The reaction with acylating agents, such as acid chlorides or anhydrides, readily forms the corresponding amides. This is a common strategy to introduce diverse side chains and build more complex molecules.
5.2.2. Synthesis of Fused Heterocycles
Thiophen-3-amine is a key precursor for the synthesis of various fused heterocyclic systems, such as thieno[3,2-b]pyridines and thieno[3,2-d]pyrimidines.[8][9] These scaffolds are prevalent in many biologically active compounds.
Caption: Synthesis of fused heterocycles from 3-aminothiophene.
Applications in Drug Discovery and Materials Science
The versatility of Thiophen-3-amine oxalate has led to its use in the development of a wide range of compounds with important applications.
Kinase Inhibitors
The thienopyrimidine scaffold, readily accessible from 3-aminothiophene, is a common core in many kinase inhibitors.[10] These compounds are crucial in oncology for targeting signaling pathways that drive cancer cell proliferation. For example, derivatives of 3-aminothiophene have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR).[4]
Other Pharmaceutical Applications
Derivatives of 3-aminothiophene have been explored for a variety of other therapeutic areas, including as anti-inflammatory, antimicrobial, and central nervous system active agents.[11]
Materials Science
The electron-rich nature of the thiophene ring makes it a valuable component in the design of organic electronic materials, such as conductive polymers and organic semiconductors.[6]
Stability and Handling
Thermal Stability
While 3-aminothiophene itself can be unstable, the oxalate salt exhibits improved thermal stability. Thermogravimetric analysis (TGA) can be used to determine its decomposition temperature. The decomposition of amine oxalate salts typically involves the loss of water, followed by the decomposition of the amine and oxalate moieties.[12][13]
Chemical Stability
Aminothiophenes can be sensitive to strong acidic and basic conditions.[14][15] The oxalate salt provides a moderately acidic environment, which can enhance the stability of the amine group against oxidation.
Safety and Hazard Information
Thiophen-3-amine oxalate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
-
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Conclusion
Thiophen-3-amine oxalate is a cornerstone building block for chemists in both research and industrial settings. Its unique combination of a reactive amine and an electron-rich aromatic ring provides a versatile platform for the synthesis of a wide array of functional molecules. A thorough understanding of its chemical properties, synthetic routes, and reactivity, as outlined in this guide, is paramount for its effective and safe utilization in the pursuit of new pharmaceuticals and advanced materials.
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